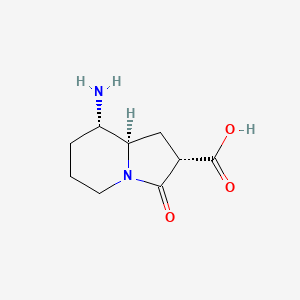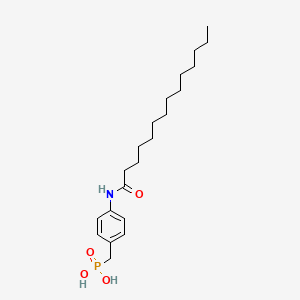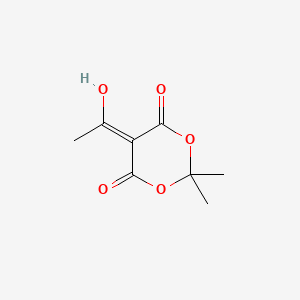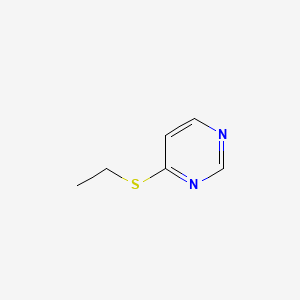
2-Méthyl-4-isobutyryl-phloroglucinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Methyl-4-isobutyrylphloroglucinol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives.
Biology: Studied for its biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
2-Methyl-4-isobutyrylphloroglucinol is a derivative of phloroglucinol, a compound known for its diverse biological activities .
Mode of Action
It’s known that phloroglucinol derivatives exhibit anticancer and anti-inflammatory activities . They inhibit the proliferation of cancer cells, with some derivatives showing excellent inhibitory effects on MCF-7 cancer cells . The compound induces apoptosis in a concentration-dependent manner .
Result of Action
The primary result of the action of 2-Methyl-4-isobutyrylphloroglucinol is the inhibition of cancer cell proliferation and the induction of apoptosis . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Analyse Biochimique
Biochemical Properties
It is known that phloroglucinol derivatives, to which this compound belongs, have been found to exhibit a variety of biological activities, such as anticancer and anti-inflammatory effects .
Cellular Effects
Phloroglucinol derivatives have been found to exhibit antiproliferative activities on cancer cell lines .
Molecular Mechanism
Phloroglucinol derivatives have been found to induce apoptosis in a concentration-dependent manner .
Metabolic Pathways
It is known that phloroglucinols are synthesized starting from three malonyl-CoA units .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-isobutyrylphloroglucinol involves the introduction of an isobutyryl group at the C4 position of the phloroglucinol nucleus. The synthetic route typically includes the following steps:
Formation of Phloroglucinol Core: The phloroglucinol core is synthesized from malonyl-CoA units through a series of enzymatic reactions.
Introduction of Isobutyryl Group: The isobutyryl group is introduced using isobutyryl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-isobutyrylphloroglucinol are not well-documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-isobutyrylphloroglucinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
Phloroglucinol: The parent compound with similar biological activities.
Pseudoaspidinol: A phloroglucinol derivative with anticancer properties.
Flavaspidic Acid: Another derivative with anti-inflammatory effects
Uniqueness
2-Methyl-4-isobutyrylphloroglucinol is unique due to the presence of the isobutyryl group, which enhances its biological activity and specificity compared to other phloroglucinol derivatives .
Propriétés
IUPAC Name |
2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGICEILONCHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C(=O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
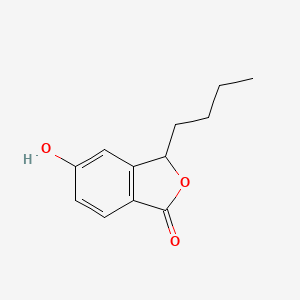

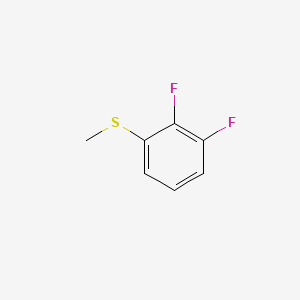
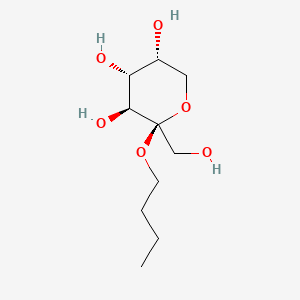

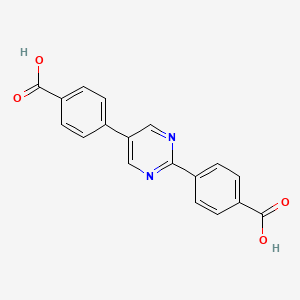
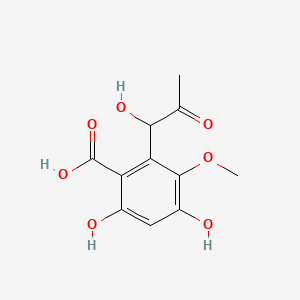
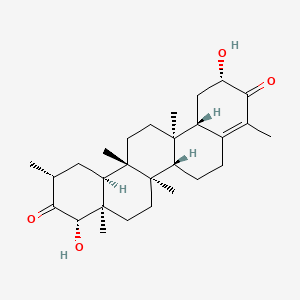
![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)
